2-({2-[(2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-ethoxyphenyl)-4,6-dimethylpyridine-3-carboxamide
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Overview
Description
2-({[(2-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-ETHOXYPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE is a complex organic compound that features a pyridine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(2-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-ETHOXYPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE involves multiple steps:
Formation of the Pyridine Core: The pyridine core can be synthesized through a condensation reaction involving 2,6-dimethylpyridine-3-carboxylic acid and appropriate reagents.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction using a suitable thiol reagent.
Carbamoylation: The carbamoyl group is introduced by reacting the intermediate with 2-chlorophenyl isocyanate.
Final Coupling: The final step involves coupling the ethoxyphenyl group to the pyridine core using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2-({[(2-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-ETHOXYPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Material Science: The compound’s stability and functional groups make it a candidate for use in the development of new materials.
Biological Studies: It is used in research to understand its interactions with biological molecules and potential as a drug candidate.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl and sulfanyl groups are key to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-CHLORO-N-((2-CHLOROPHENYL)CARBAMOYL)NICOTINAMIDE
- 2-CHLORO-N-(2-ETHOXYPHENYL)NICOTINAMIDE
Uniqueness
2-({[(2-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-ETHOXYPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities not found in the similar compounds listed above.
Properties
Molecular Formula |
C24H24ClN3O3S |
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Molecular Weight |
470.0 g/mol |
IUPAC Name |
2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-N-(2-ethoxyphenyl)-4,6-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C24H24ClN3O3S/c1-4-31-20-12-8-7-11-19(20)28-23(30)22-15(2)13-16(3)26-24(22)32-14-21(29)27-18-10-6-5-9-17(18)25/h5-13H,4,14H2,1-3H3,(H,27,29)(H,28,30) |
InChI Key |
RMBGUTBIJUXVMF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(N=C(C=C2C)C)SCC(=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
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